molecular formula C19H21N5O2 B3294636 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione CAS No. 887455-70-1

2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

Cat. No. B3294636
CAS RN: 887455-70-1
M. Wt: 351.4 g/mol
InChI Key: VBLFUFRMCJRRRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione, commonly known as ETPD, is a purine derivative that has been extensively studied for its biochemical and physiological effects. ETPD is a potent inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase, which is an enzyme that plays a crucial role in the regulation of intracellular cAMP levels.

Mechanism of Action

ETPD inhibits 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione phosphodiesterase by binding to the active site of the enzyme, preventing it from hydrolyzing this compound. This leads to an increase in intracellular this compound levels, which activates protein kinase A (PKA) and other downstream effectors. The activation of PKA leads to the phosphorylation of a variety of cellular proteins, resulting in the physiological effects observed with ETPD.
Biochemical and Physiological Effects:
ETPD has been shown to have a variety of biochemical and physiological effects, including vasodilation, bronchodilation, inhibition of platelet aggregation, and inhibition of smooth muscle contraction. These effects are thought to be mediated by the increase in intracellular this compound levels and subsequent activation of PKA.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ETPD in lab experiments is its potency and specificity as a 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione phosphodiesterase inhibitor. This allows researchers to study the role of this compound in various physiological processes with a high degree of precision. However, one limitation of ETPD is its relatively short half-life, which can make it difficult to maintain consistent intracellular this compound levels over extended periods of time.

Future Directions

There are several future directions for research on ETPD. One area of interest is the role of 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione in cancer cell proliferation and metastasis. ETPD has been shown to inhibit cancer cell proliferation and migration in vitro, and further studies are needed to determine its potential as a cancer therapeutic. Another area of interest is the development of more potent and selective this compound phosphodiesterase inhibitors, which could have a wide range of therapeutic applications. Finally, the use of ETPD in combination with other drugs or therapies could lead to improved treatment outcomes for a variety of diseases and conditions.

Scientific Research Applications

ETPD has been used extensively in scientific research to study the role of 2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione in various physiological processes. It has been shown to inhibit this compound phosphodiesterase activity in a dose-dependent manner, leading to an increase in intracellular this compound levels. This increase in this compound levels has been linked to a variety of physiological effects, including vasodilation, bronchodilation, and inhibition of platelet aggregation.

properties

IUPAC Name

2-ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-6-22-17(25)15-16(21(5)19(22)26)20-18-23(12(3)13(4)24(15)18)14-9-7-8-11(2)10-14/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLFUFRMCJRRRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C4=CC=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 4
2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 5
2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione
Reactant of Route 6
2-Ethyl-4,7,8-trimethyl-6-(3-methylphenyl)purino[7,8-a]imidazole-1,3-dione

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